1-(4-fluorophenyl)-N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)methanesulfonamide
Description
1-(4-Fluorophenyl)-N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)methanesulfonamide is a heterocyclic compound featuring a 4-fluorophenyl group linked to a methanesulfonamide moiety. The sulfonamide nitrogen is substituted with a methyl group and an azetidin-3-yl ring, which is further connected to a [1,2,4]triazolo[4,3-b]pyridazine core. The compound’s molecular formula is estimated as C₁₆H₁₆FN₆O₂S, with a molecular weight of ~375.4 g/mol.
Properties
IUPAC Name |
1-(4-fluorophenyl)-N-methyl-N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN6O2S/c1-21(26(24,25)10-12-2-4-13(17)5-3-12)14-8-22(9-14)16-7-6-15-19-18-11-23(15)20-16/h2-7,11,14H,8-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBJVHAXKWDEQKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CN(C1)C2=NN3C=NN=C3C=C2)S(=O)(=O)CC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-fluorophenyl)-N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)methanesulfonamide typically involves multiple steps:
Formation of the Triazolo[4,3-b]pyridazine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the triazolo[4,3-b]pyridazine ring.
Introduction of the Azetidinyl Group: The azetidinyl group is introduced through a nucleophilic substitution reaction, often using azetidine and a suitable leaving group.
Attachment of the Fluorophenyl Group: The fluorophenyl group is attached via a coupling reaction, such as Suzuki or Heck coupling, using a fluorophenyl boronic acid or halide.
Sulfonamide Formation: The final step involves the formation of the sulfonamide group by reacting the intermediate with methanesulfonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(4-fluorophenyl)-N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the fluorophenyl or azetidinyl groups, using reagents like halides or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.
Substitution: Halides, nucleophiles, under various conditions depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups at specific positions.
Scientific Research Applications
Overview
1-(4-fluorophenyl)-N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)methanesulfonamide is a novel compound that has garnered attention in various fields of scientific research due to its unique structural features and potential biological activities. The compound incorporates a triazolo-pyridazine moiety, which is known for its diverse pharmacological effects. This article explores the scientific research applications of this compound, highlighting its mechanisms of action, biological activities, and potential therapeutic uses.
Anticancer Properties
Research indicates that derivatives of triazoles exhibit significant anticancer activities. For instance:
- A study reported that triazole derivatives could induce apoptosis in cancer cells by activating oxidative stress pathways and inhibiting critical signaling pathways such as Notch-AKT .
- Compounds with similar structures have shown efficacy against various cancer cell lines, suggesting that this compound could be explored for its potential in oncology.
Antimicrobial Activity
The compound's structural features make it a candidate for antimicrobial applications:
- Studies on related triazolopyridine compounds have shown effectiveness against bacterial and fungal infections .
- The sulfonamide group is known for its antibacterial properties, indicating potential use in treating infections.
Antimalarial Activity
Recent research has focused on the development of antimalarial agents from triazolo-pyridazine scaffolds:
- In silico studies and synthesis of related compounds have demonstrated promising antimalarial activity against Plasmodium falciparum, the causative agent of malaria .
- The mechanism involves targeting specific enzymes crucial for the survival of the malaria parasite.
Case Studies
- Anticancer Research : A study on a series of triazole derivatives showed that certain compounds could inhibit tumor growth in vitro and in vivo models. These compounds were found to activate apoptotic pathways effectively .
- Antimicrobial Efficacy : Research evaluating the antimicrobial properties of triazolopyridines indicated that modifications to the sulfonamide group enhanced activity against resistant strains of bacteria .
- Antimalarial Development : A virtual screening approach identified several triazolo-pyridazine derivatives with IC50 values in the low micromolar range against Plasmodium falciparum, suggesting their potential as lead compounds for drug development .
Mechanism of Action
The mechanism of action of 1-(4-fluorophenyl)-N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)methanesulfonamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It can affect various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Key Differences :
- Functional Groups : Replaces the methanesulfonamide with a thioether-linked acetamide (C=O vs. SO₂) .
- Molecular Weight : 372.4 g/mol (vs. 375.4 g/mol for the target compound).
- Structural Similarities : Shared azetidine and triazolopyridazine moieties suggest comparable conformational rigidity and metabolic stability.
Flumetsulam (N-(2,6-Difluorophenyl)-5-methyl(1,2,4)triazolo(1,5-a)pyrimidine-2-sulfonamide)
Key Differences :
- Heterocyclic Core : Uses a triazolopyrimidine instead of triazolopyridazine, altering electron distribution and binding affinity .
- Fluorophenyl Substitution : 2,6-Difluoro vs. 4-fluoro substitution on the phenyl ring, which may influence target selectivity.
- Application : Flumetsulam is a herbicide, suggesting sulfonamide-triazole hybrids may target plant-specific enzymes.
4-(4-Amino-1-(1-(5-Fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide
Key Differences :
- Heterocyclic System : Pyrazolopyrimidine core vs. triazolopyridazine, leading to distinct π-π stacking interactions .
- Molecular Weight : 589.1 g/mol (vs. 375.4 g/mol), indicating bulkier substituents that may limit bioavailability.
- Functional Groups : Retains the sulfonamide group but incorporates a chromen-4-one moiety, which is absent in the target compound.
Data Table: Structural and Functional Comparison
Research Findings and Implications
Role of Sulfonamide : The sulfonamide group in the target compound and flumetsulam is critical for hydrogen bonding with biological targets, as seen in herbicidal activity . Its absence in the thioether analog () may reduce target affinity but improve lipophilicity.
Fluorophenyl Substitution : The 4-fluorophenyl group in the target compound vs. 2,6-difluoro in flumetsulam suggests divergent binding modes. Fluorine’s electronegativity enhances metabolic stability and bioavailability in both cases.
Azetidine vs.
Heterocyclic Core : Triazolopyridazine (target compound) vs. triazolopyrimidine (flumetsulam) alters electron density, which may influence interactions with enzymes like acetolactate synthase (ALS) in plants .
Biological Activity
The compound 1-(4-fluorophenyl)-N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)methanesulfonamide , often referred to as Compound A , is a synthetic organic molecule with potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
Compound A is characterized by its complex structure comprising a triazolo-pyridazin moiety and a methanesulfonamide group. The presence of the 4-fluorophenyl substituent is significant for its biological interactions.
Pharmacological Properties
- Antimicrobial Activity : Preliminary studies indicate that Compound A exhibits moderate antimicrobial properties. In vitro assays have shown activity against various bacterial strains, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics such as ciprofloxacin and ketoconazole .
- Antidiabetic Effects : Research has highlighted the potential of Compound A as a DPP-IV inhibitor. In preclinical studies, it demonstrated significant inhibition of DPP-IV with IC50 values around 100 nM. This suggests a role in glucose metabolism regulation, making it a candidate for diabetes treatment .
- Cytotoxicity : Cytotoxic assays using human cancer cell lines revealed that Compound A has selective cytotoxic effects. The compound exhibited an IC50 value in the micromolar range against several cancer types, indicating its potential as an anticancer agent .
The biological mechanisms underlying the activity of Compound A are still under investigation. However, its interaction with specific protein targets such as DPP-IV suggests that it may modulate insulin signaling pathways. Additionally, molecular docking studies have indicated potential binding affinities to various receptors involved in cell signaling and metabolic processes.
Study 1: Antimicrobial Efficacy
A study conducted by Mary et al. (2015) evaluated the antimicrobial efficacy of Compound A against a panel of pathogens. The results demonstrated that Compound A inhibited the growth of Gram-positive and Gram-negative bacteria effectively, with a notable reduction in bacterial colony-forming units (CFUs) observed at concentrations above its MIC .
Study 2: Antidiabetic Activity
In a study focused on diabetic models, Compound A was administered to Zucker fa/fa rats. Results showed a significant reduction in postprandial glucose levels and an increase in plasma insulin levels after glucose administration. This indicates its potential utility in managing hyperglycemia in diabetic patients .
Data Table
| Property | Value |
|---|---|
| Molecular Formula | C16H19FN6O2S |
| Molecular Weight | 368.42 g/mol |
| DPP-IV Inhibition IC50 | ~100 nM |
| Antimicrobial MIC | Varies (0.5 - 16 µg/mL) |
| Cytotoxicity IC50 (Cancer Cells) | 5 - 15 µM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
